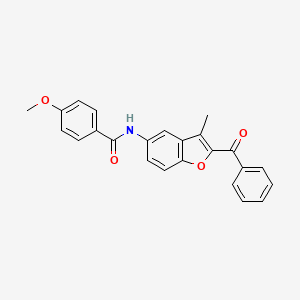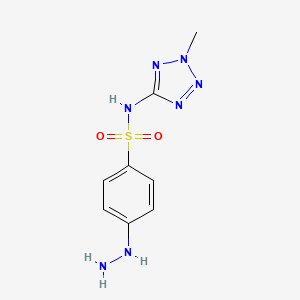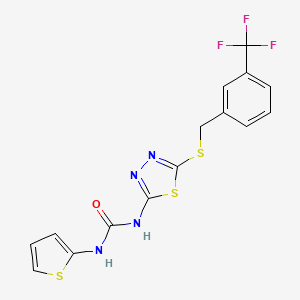
1-(Thiophen-2-yl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(Thiophen-2-yl)-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea" is a derivative of thiadiazole urea, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed for their biological activities and chemical properties. For instance, paper discusses the design and synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML activity, indicating the relevance of this class of compounds in medical research, particularly in the treatment of chronic myeloid leukemia.
Synthesis Analysis
The synthesis of related compounds, as described in paper , involves a structure-based design approach. The process includes the creation of a series of receptor tyrosine kinase inhibitors, which are synthesized through a simple and efficient method. The structure-activity relationship (SAR) analysis is crucial in optimizing the biological activity of these compounds. Although the exact synthesis method for the compound is not detailed, the synthesis of similar compounds typically involves multi-step organic reactions, purification, and characterization of the final product.
Molecular Structure Analysis
The molecular structure of thiadiazole urea derivatives is complex and can be analyzed using computational methods such as Density Functional Theory (DFT). Paper provides an example of such an analysis, where the molecular structure and vibrational spectra of a related compound, 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, were calculated using DFT. The study includes a detailed interpretation of the Infrared and Raman spectra, which are essential for understanding the molecular vibrations and the stability of the molecule.
Chemical Reactions Analysis
The chemical reactivity of thiadiazole urea derivatives can be inferred from their electronic properties. The UV-Vis spectrum, along with the HOMO and LUMO energies determined by Time-Dependent Density Functional Theory, as mentioned in paper , provides insights into the potential chemical reactions these compounds can undergo. The intramolecular charge transfer (ICT) within the molecule, as evidenced by the charge density in the antibonding orbitals, suggests that these compounds could participate in various chemical reactions, including nucleophilic and electrophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole urea derivatives are closely related to their molecular structure. The hyperpolarizability and related properties such as beta, alpha(0), and Delta alpha calculated in paper indicate the non-linear optical properties of these compounds. The stability of the molecule, as analyzed through Natural Bond Orbital analysis, provides information on hyperconjugative interactions and charge delocalization, which are important for understanding the physical properties such as solubility, melting point, and crystallinity.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study highlighted a novel method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives, including those related to the specified compound, under microwave irradiation. This method offers a simple, efficient, and improved yield process, showcasing the significance of these derivatives in chemical research and their potential applications in various fields (Li & Chen, 2008).
Biological Activities and Applications
- Research on derivatives similar to the specified compound demonstrated potent anti-CML (chronic myeloid leukemia) activity through the PI3K/AKT signaling pathway. This suggests potential applications in developing treatments for certain types of cancer, highlighting the therapeutic relevance of these compounds in oncological research (Li et al., 2019).
Material Science and Engineering Applications
- Another study focused on the design and synthesis of star-shaped single-polymer systems with simultaneous RGB emission, incorporating derivatives similar to the specified compound. This research contributes to the development of advanced materials for electroluminescent and amplified spontaneous emission applications, underlining the versatility of these compounds in material science (Liu et al., 2016).
Chemical Structure and Bioactivity
- The synthesis and crystal structure analysis of N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea was documented, revealing insights into the compound's bioactive potential against certain fungi. This research exemplifies the intersection of chemistry and biology, providing a foundation for future pharmacological applications (Shi, 2011).
Mécanisme D'action
Thiophene Derivatives
The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Indole Derivatives
The compound also seems to contain an indole moiety. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
1-thiophen-2-yl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4OS3/c16-15(17,18)10-4-1-3-9(7-10)8-25-14-22-21-13(26-14)20-12(23)19-11-5-2-6-24-11/h1-7H,8H2,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMNAGUYURTZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)
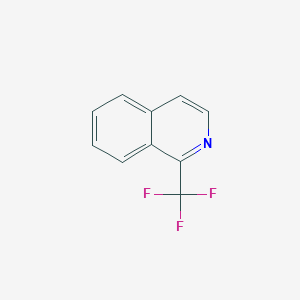
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)
![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)

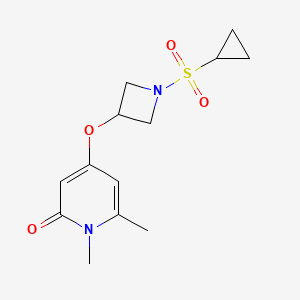
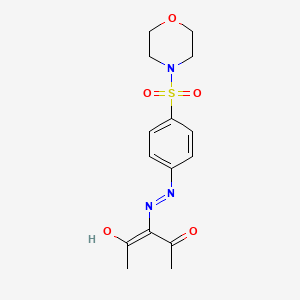
![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)
